Bianfugecine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bianfugecine is a natural product found in Menispermum dauricum with data available.

科学研究应用

Pharmacological Properties

Bianfugecine exhibits a range of biological activities that make it a candidate for various therapeutic applications. Research has indicated its potential effects in the following areas:

- Anti-inflammatory Activity : Studies have shown that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

- Neuroprotective Effects : this compound has been investigated for its neuroprotective capabilities, particularly in models of ischemic stroke. It appears to reduce damage to brain tissue and protect the blood-brain barrier, suggesting potential use in cerebrovascular diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has shown promise in studies involving pancreatic cancer cell lines, where it induced apoptosis and inhibited cell migration .

Synthesis Methodologies

The synthesis of this compound has been a subject of interest due to its complex structure. Various synthetic approaches have been explored:

- Directed Remote Metalation : Initial attempts to synthesize this compound involved directed remote metalation techniques. However, these attempts often resulted in low yields or recovery of starting materials .

- Total Synthesis Approaches : Recent literature discusses total synthesis strategies that utilize name reactions such as the Bischler-Napieralski reaction and others to construct the oxoisoaporphine framework. These methods aim to optimize yields and improve the efficiency of synthesis .

Case Study 1: Neuroprotective Effects in Ischemic Models

A study evaluated the effects of this compound in a rat model of focal cerebral ischemia. The results demonstrated that treatment with this compound significantly reduced brain edema and improved neurological outcomes compared to control groups. The mechanism was linked to modulation of inflammatory markers and protection of neuronal integrity .

Case Study 2: Anticancer Activity Against Pancreatic Cancer

In vitro studies assessed the impact of this compound on pancreatic cancer cell lines (SW1900). The findings revealed that this compound treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These results suggest its potential as a therapeutic agent in pancreatic cancer treatment .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing Bianfugecine, and how do purity thresholds impact experimental reproducibility?

- Methodological Answer : Synthesis protocols for this compound typically involve multi-step organic reactions (e.g., nucleophilic substitution, catalytic hydrogenation). Key steps include:

- Characterization : NMR (¹H/¹³C), HPLC for purity (>98% recommended), and mass spectrometry for molecular confirmation .

- Reproducibility : Document solvent ratios, temperature gradients, and catalyst concentrations. Inconsistent yields often trace back to trace moisture or oxygen sensitivity .

Q. How is this compound’s mechanism of action validated in preliminary pharmacological studies?

- Methodological Answer : Use in vitro binding assays (e.g., receptor affinity tests) paired with in silico docking simulations. Cross-validate with knockout models or competitive inhibition studies to isolate target specificity .

Q. What are the critical parameters for stabilizing this compound in aqueous solutions for in vivo studies?

- Methodological Answer : Optimize pH (6.5–7.4), buffer systems (e.g., PBS), and storage conditions (−80°C aliquots). Degradation kinetics can be monitored via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer : Conduct interspecies comparative studies with standardized dosing. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic enzyme variability (e.g., CYP450 isoforms). Discrepancies often arise from protein-binding differences or allometric scaling errors .

Q. What experimental designs minimize bias in assessing this compound’s efficacy against placebo in preclinical trials?

- Methodological Answer : Implement double-blinded, randomized block designs with stratified randomization. Use objective endpoints (e.g., biomarker quantification) rather than subjective behavioral metrics. Power analysis ensures adequate sample size to detect clinically meaningful effects .

Q. How should researchers address conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?

- Methodological Answer : Re-evaluate drug penetration dynamics in 3D systems via fluorescence-tagged this compound. Compare IC₅₀ values under hypoxia vs. normoxia, and validate with apoptosis markers (e.g., caspase-3 activation) .

Q. Data Contradiction Analysis Framework

Q. Methodological Best Practices

- Experimental Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials with metadata (instrument settings, lot numbers) .

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses and identify knowledge gaps .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for in vivo protocols .

Q. Key Research Gaps

- Long-term stability of this compound in biological matrices (e.g., plasma, cerebrospinal fluid).

- Polypharmacology effects : Off-target interactions via proteome-wide screening.

属性

CAS 编号 |

96681-50-4 |

|---|---|

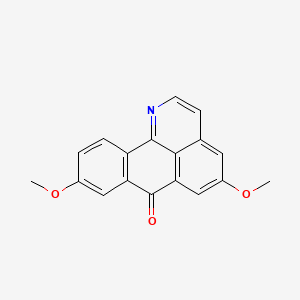

分子式 |

C18H13NO3 |

分子量 |

291.3 g/mol |

IUPAC 名称 |

5,11-dimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one |

InChI |

InChI=1S/C18H13NO3/c1-21-11-3-4-13-14(8-11)18(20)15-9-12(22-2)7-10-5-6-19-17(13)16(10)15/h3-9H,1-2H3 |

InChI 键 |

OLIWOPDNTUVPQD-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=NC=CC4=CC(=CC(=C43)C2=O)OC |

规范 SMILES |

COC1=CC2=C(C=C1)C3=NC=CC4=CC(=CC(=C43)C2=O)OC |

Key on ui other cas no. |

96681-50-4 |

同义词 |

5,9-dimethoxy-7H-dibenzo(de,h)quinoline-7-one bianfugecine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。